molecular formula C10H20O2 B12670398 4-Methylpentyl isobutyrate CAS No. 35852-44-9

4-Methylpentyl isobutyrate

Cat. No.: B12670398
CAS No.: 35852-44-9
M. Wt: 172.26 g/mol
InChI Key: AJCVRKAWPQPCAA-UHFFFAOYSA-N
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Description

4-Methylpentyl isobutyrate, also known as propanoic acid, 2-methyl-, 4-methylpentyl ester, is an organic compound with the molecular formula C10H20O2 and a molecular weight of 172.26 g/mol . It is characterized by its ester functional group, which is formed from the reaction between an alcohol and a carboxylic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylpentyl isobutyrate can be synthesized through the esterification reaction between 4-methylpentanol and isobutyric acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid catalyst. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

4-Methylpentyl isobutyrate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to its starting materials, 4-methylpentanol and isobutyric acid.

    Oxidation: The ester group in this compound can be oxidized to form carboxylic acids under strong oxidizing conditions.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Hydrolysis: 4-Methylpentanol and isobutyric acid.

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

Scientific Research Applications

4-Methylpentyl isobutyrate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methylpentyl isobutyrate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release its constituent alcohol and acid, which can then participate in further biochemical reactions. The specific molecular targets and pathways depend on the context of its application, such as its use in biological systems or industrial processes .

Comparison with Similar Compounds

4-Methylpentyl isobutyrate can be compared with other similar esters, such as:

    Ethyl isobutyrate: Similar ester with ethyl group instead of 4-methylpentyl group.

    Butyl isobutyrate: Similar ester with butyl group instead of 4-methylpentyl group.

    Hexyl isobutyrate: Similar ester with hexyl group instead of 4-methylpentyl group.

The uniqueness of this compound lies in its specific molecular structure, which imparts distinct physical and chemical properties, such as its boiling point, density, and reactivity .

Properties

CAS No.

35852-44-9

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

4-methylpentyl 2-methylpropanoate

InChI

InChI=1S/C10H20O2/c1-8(2)6-5-7-12-10(11)9(3)4/h8-9H,5-7H2,1-4H3

InChI Key

AJCVRKAWPQPCAA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCOC(=O)C(C)C

Origin of Product

United States

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